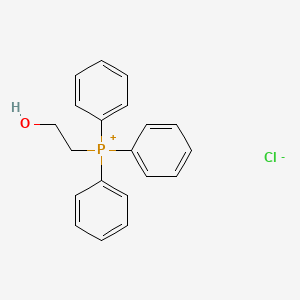

(2-Hydroxyethyl)triphenylphosphonium chloride

Description

(2-Hydroxyethyl)triphenylphosphonium chloride (CAS 23250-03-5) is a quaternary phosphonium salt with the molecular formula C₂₀H₂₀ClOP and a molecular weight of 342.8 g/mol . It features a hydroxyethyl group (-CH₂CH₂OH) attached to a triphenylphosphonium core. Key properties include:

- Melting point: 234–235°C (decomposition) .

- Applications: Widely used in Wittig reactions to synthesize alkenes from aldehydes/ketones , and in pharmaceutical research for constructing bioactive molecules.

- Spectroscopic data: Characterized by distinct ³¹P NMR signals at -160 ppm in CDCl₃ and IR spectra consistent with hydroxyl and phosphonium functionalities .

Properties

IUPAC Name |

2-hydroxyethyl(triphenyl)phosphanium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20OP.ClH/c21-16-17-22(18-10-4-1-5-11-18,19-12-6-2-7-13-19)20-14-8-3-9-15-20;/h1-15,21H,16-17H2;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOEABYSOSUWXKG-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)[P+](CCO)(C2=CC=CC=C2)C3=CC=CC=C3.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20ClOP | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90945936 | |

| Record name | (2-Hydroxyethyl)(triphenyl)phosphanium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90945936 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

342.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23250-03-5 | |

| Record name | Hydroxyethyltriphenylphosphonium chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23250-03-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2-Hydroxyethyl)triphenylphosphonium chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023250035 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2-Hydroxyethyl)(triphenyl)phosphanium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90945936 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2-hydroxyethyl)triphenylphosphonium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.368 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Mechanism of Action

Target of Action

(2-Hydroxyethyl)triphenylphosphonium chloride is a versatile reagent used in organic synthesis. Its primary targets are various organic compounds that undergo reactions such as esterification and nucleophilic substitution.

Mode of Action

The compound acts as a triphenylphosphine-based reagent, which is known for its ability to catalyze a variety of important organic reactions. The presence of the hydroxyethyl group allows it to interact with its targets, leading to changes in their chemical structure.

Biochemical Pathways

The exact biochemical pathways affected by this compound are dependent on the specific reactions it is used in. As a reagent in organic synthesis, it can influence a wide range of pathways, particularly those involving the formation of new carbon-carbon bonds.

Pharmacokinetics

Like other organic compounds, its bioavailability would be influenced by factors such as solubility, stability, and the presence of transport proteins.

Result of Action

The result of the action of this compound is the formation of new organic compounds through reactions such as esterification and nucleophilic substitution. These reactions can lead to significant changes at the molecular and cellular level, depending on the specific compounds involved.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These include the pH of the reaction environment, the presence of other reagents or catalysts, and the temperature and pressure conditions under which the reaction is carried out. It is also worth noting that the compound is a white crystalline solid with a low solubility in water but good solubility in organic solvents.

Biological Activity

(2-Hydroxyethyl)triphenylphosphonium chloride, often abbreviated as (2-HETPh3Cl), is a quaternary ammonium compound that has garnered attention for its biological activities, particularly in the fields of proteomics and drug delivery. This article delves into its biological activity, including its mechanisms of action, applications in research, and relevant case studies.

- Molecular Formula : CHClOP

- Molecular Weight : 342.80 g/mol

- Appearance : White crystalline powder

The compound features a triphenylphosphonium cation which is known for its ability to penetrate biological membranes due to its lipophilicity and positive charge.

Membrane Interaction

(2-HETPh3Cl) exhibits notable biological activities primarily due to its ability to cross cell membranes. Its lipophilic nature allows it to partition into cellular membranes effectively, making it a valuable tool for isolating membrane-bound proteins. This property is crucial for studying proteins that are vital for various cellular functions but are often present at lower concentrations compared to cytosolic proteins.

Mitochondrial Targeting

The compound has a unique affinity for mitochondria, allowing it to accumulate within these organelles. This characteristic is particularly beneficial for delivering therapeutic agents or probes specifically to mitochondria, which are essential for energy production and cellular metabolism.

Biological Applications

-

Proteomics :

- (2-HETPh3Cl) has been utilized in protein enrichment techniques, enhancing the identification and characterization of membrane proteins. This application is significant in understanding various cellular processes and disease mechanisms.

-

Drug Delivery :

- The ability of (2-HETPh3Cl) to target mitochondria positions it as a promising candidate for drug delivery systems aimed at mitochondrial diseases or conditions requiring localized treatment.

- Antimicrobial Activity :

Study on Membrane Protein Enrichment

A study demonstrated the efficacy of (2-HETPh3Cl) in enriching membrane proteins from cell lysates. By utilizing this compound, researchers were able to isolate significant amounts of specific membrane proteins, which were otherwise difficult to obtain due to their low abundance.

Antimicrobial Efficacy

In another study, (2-HETPh3Cl) was tested against several strains of bacteria, showing promising results in inhibiting growth and biofilm formation. This highlights its potential as an antimicrobial agent in clinical settings .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Triphenylphosphine | Phosphine | Lacks hydroxyethyl group; used as a reducing agent. |

| Benzyltriphenylphosphonium chloride | Quaternary Ammonium | Contains a benzyl group; used in organic synthesis. |

| Ethyltriphenylphosphonium bromide | Quaternary Ammonium | Similar structure but with bromide; used in transformations. |

The hydroxyethyl group present in (2-HETPh3Cl) enhances its solubility and biological activity compared to other phosphonium salts, allowing for more effective interaction with biological membranes .

Research Findings

Recent studies have highlighted the importance of (2-HETPh3Cl) in biochemical research:

Scientific Research Applications

(2-Hydroxyethyl)triphenylphosphonium chloride [(2-HETPh3Cl)] is a quaternary ammonium compound with the molecular formula CHClOP and a molecular weight of 342.80 g/mol. It appears as a white crystalline powder and is known for its applications in biochemical research, particularly in proteomics. The compound features a triphenylphosphonium cation, which is recognized for its ability to penetrate biological membranes, making it valuable in various biochemical contexts.

Scientific Research Applications

This compound has a range of applications in scientific research, especially in proteomics, drug delivery, and as an antimicrobial and anticancer agent .

Proteomics Research

(2-HETPh3Cl) serves as a tool in proteomics, which is the study of proteins within a cell. Its lipophilic properties allow it to selectively partition into cellular membranes. Researchers can isolate and enrich for membrane-bound proteins, which are crucial for many cellular functions but often present at lower concentrations compared to cytosolic proteins. Several studies have used (2-HETPh3Cl) for membrane protein enrichment, improving the identification and characterization of these molecules.

Targeting Mitochondria

Due to its positive charge and lipophilicity, (2-HETPh3Cl) can target and accumulate within mitochondria, the powerhouses of cells responsible for energy production. This property makes it a valuable tool for delivering therapeutic agents or probes specifically to mitochondria.

Drug Delivery

This compound interacts with cellular components, influencing membrane dynamics and potentially modulating cellular responses. These interactions are crucial for understanding its role in drug delivery and antimicrobial activity.

Antimicrobial and Anticancer Activities

Triphenylphosphonium compounds and their derivatives have widespread applications for their antimicrobial and anticancer activities .

Corrosion Inhibition

(2-Hydroxyethyl) triphenyl phosphonium bromide (HETPB) is an anodic type inhibitor that can be used for mild steel corrosion in 0.5 M H2SO4 .

Data Table: Similar Compounds and Unique Features

Chemical Reactions Analysis

Wittig Olefination Reactions

HETPC serves as a critical reagent in the Wittig reaction , where it generates ylides to convert aldehydes/ketones into alkenes. The reaction proceeds via deprotonation of the phosphonium salt to form a phosphorus ylide, which reacts with carbonyl compounds .

General reaction pathway :

Key Features:

-

Substrate scope : Effective with aromatic and aliphatic aldehydes but limited with sterically hindered ketones .

-

Conditions : Requires strong bases (e.g., NaH, KOtBu) in anhydrous THF or DMF at 0–25°C .

-

Example : Reaction with benzaldehyde yields styrene derivatives in >75% yield .

Nucleophilic Substitution Reactions

The hydroxyethyl group undergoes nucleophilic displacement, particularly in alkylation or arylation reactions.

Synthesis of 4-trifluoromethyl-2H-chromenes :

HETPC reacts with 2-(trifluoroacetyl)phenols under basic conditions to form vinyl ether intermediates, which cyclize to produce chromenes :

Reaction Conditions:

| Parameter | Details |

|---|---|

| Solvent | Dichloromethane or THF |

| Base | Triethylamine or DBU |

| Temperature | 0°C to reflux |

| Yield | 60–85% depending on substituents |

Alkylation and Quaternary Salt Formation

HETPC participates in alkylation reactions due to its positively charged phosphorus atom, acting as an electrophile.

Example : Reaction with alkyl halides forms bis-phosphonium salts, which are intermediates in phase-transfer catalysis:

Acid-Catalyzed Dehydration

The hydroxyethyl group can undergo acid-mediated dehydration to form vinylphosphonium species, which are reactive in polymerization or cross-coupling reactions.

Mechanism :

Stability and Reaction Limitations

Comparison with Similar Compounds

Allyltriphenylphosphonium Chloride (CAS 18480-23-4)

- Structure : Substituted with an allyl group (-CH₂CH=CH₂) instead of hydroxyethyl.

- Molecular weight : 338.81 g/mol .

- Melting point : 227–229°C , slightly lower than the hydroxyethyl derivative.

- Reactivity: Used in Wittig reactions to generate conjugated dienes.

- Key difference : The allyl group enhances reactivity toward electrophiles but lacks the polarity imparted by the hydroxyethyl group .

Triphenyl(2-pyridylmethyl)phosphonium Chloride Hydrochloride (CAS 99662-46-1)

- Structure : Contains a 2-pyridylmethyl group (-CH₂C₅H₄N) and an additional hydrochloride.

- Molecular weight : 426.32 g/mol .

- Applications : The pyridyl nitrogen enables coordination chemistry , making it useful in catalysis or metal complexation. The hydrochloride form increases solubility in polar solvents compared to neutral phosphonium salts.

- Key difference : The aromatic nitrogen introduces basicity and electronic effects absent in the hydroxyethyl analog .

(4-Carboxybutyl)triphenylphosphonium Bromide

- Structure : Features a carboxybutyl chain (-(CH₂)₄COOH) and a bromide counterion.

- Applications : The carboxylic acid group enhances hydrophilicity and enables conjugation to biomolecules, making it suitable for mitochondrial-targeted drug delivery. Bromide counterions may alter solubility compared to chloride salts .

- Key difference : The extended alkyl chain and carboxylic acid group broaden biological applicability but reduce thermal stability relative to the hydroxyethyl derivative .

Vinyltriphenylphosphonium Chloride

- Synthesis : Derived from (2-hydroxyethyl)triphenylphosphonium chloride via chlorination and dehydration .

- Structure : Substituted with a vinyl group (-CH=CH₂).

- Reactivity : Highly effective in forming terminal alkenes via Wittig reactions. The vinyl group’s electron-deficient nature increases reactivity toward aldehydes.

- Key difference : Lacks the hydroxyl group, reducing polarity but enhancing alkene-forming efficiency .

Structural and Functional Analysis

Impact of Substituents on Physical Properties

Trends :

- Polarity : Hydroxyethyl > carboxybutyl > pyridylmethyl > allyl/vinyl.

- Thermal stability : Hydroxyethyl derivatives decompose at higher temperatures due to hydrogen bonding .

Preparation Methods

General Synthetic Route

The primary synthetic strategy for (2-Hydroxyethyl)triphenylphosphonium chloride involves the nucleophilic substitution (quaternization) reaction of triphenylphosphine with 2-chloroethanol or related haloalkyl alcohols. The reaction proceeds via the attack of the phosphorus lone pair on the alkyl halide carbon, forming the phosphonium salt.

$$

\text{Triphenylphosphine} + \text{2-chloroethanol} \rightarrow (2\text{-Hydroxyethyl})\text{triphenylphosphonium chloride}

$$

This method is well-established and forms the basis of most industrial and laboratory preparations.

Detailed Preparation Methodologies

Quaternization in Organic Solvent

- Reagents: Triphenylphosphine and 2-chloroethanol (or 2-bromoethanol).

- Solvent: Commonly acetonitrile, acetone, or ethanol.

- Conditions: The reaction mixture is heated, typically between 80°C to 160°C, under reflux or in a sealed pressure vessel to accelerate the reaction.

- Duration: 30 to 40 hours depending on scale and temperature.

- Workup: After reaction completion, the mixture is cooled, and the phosphonium salt precipitates or is isolated by filtration and drying.

This method is adapted from similar phosphonium salt preparations, such as ethyltriphenylphosphonium chloride, which uses chloroethane in organic solvents with prolonged heating and pressure control to achieve high purity and yield (up to 95%).

Solvent-Free or Minimal Solvent Alkylation

- Some literature suggests direct alkylation of triphenylphosphine with haloalkyl alcohols without solvent or with minimal solvent, under mild conditions.

- This approach reduces solvent waste and may simplify purification.

- Reaction temperature and time are carefully controlled to prevent side reactions.

Representative Experimental Procedure (Derived from Patent and Literature Data)

| Step | Description | Conditions | Notes |

|---|---|---|---|

| 1 | Dissolve triphenylphosphine in acetonitrile or acetone | Room temperature to 50°C | Molar ratio typically 1:1 to 1:2 (phosphine:haloalcohol) |

| 2 | Add 2-chloroethanol dropwise under stirring | Controlled addition over 1-2 hours | Avoid excessive temperature rise |

| 3 | Heat the reaction mixture to 100-150°C | Reflux or sealed vessel | Reaction time 30-40 hours for completion |

| 4 | Cool the reaction mixture to room temperature | Cooling over several hours | Precipitation of phosphonium salt |

| 5 | Filter and wash the solid | Use cold solvent such as acetonitrile | Dry under vacuum at 50-60°C |

| 6 | Optional recrystallization | Reflux in acetonitrile followed by cooling | Improves purity to >99% |

Purity and Yield Data

Comparative Analysis of Preparation Methods

| Method | Solvent | Temperature | Time | Yield | Purity | Notes |

|---|---|---|---|---|---|---|

| Organic solvent reflux (acetonitrile/acetone) | Acetonitrile/acetone | 100-150°C | 30-40 h | 90-95% | >98% | Most common industrial method |

| Solvent-free alkylation | None or minimal | Mild to moderate | Variable | Moderate to high | Moderate | Eco-friendly, less waste |

| Catalyzed halide exchange | With NaI or KI | Moderate | Reduced | Improved | High | Faster reaction, phase transfer possible |

Research Findings and Optimization Notes

- The molar ratio of triphenylphosphine to haloalkyl alcohol is critical; ratios near 1:1 ensure complete conversion without excess reagents.

- Reaction temperature and time must be optimized to balance conversion and minimize side reactions such as elimination or over-alkylation.

- The choice of solvent affects reaction rate and product isolation; polar aprotic solvents like acetonitrile are preferred for better solubility and reactivity.

- Post-reaction purification by recrystallization significantly enhances product purity, essential for sensitive applications in organic synthesis.

- Safety considerations include handling of triphenylphosphine and haloalkyl alcohols under inert atmosphere to prevent oxidation and moisture interference.

Summary Table of Key Preparation Parameters

| Parameter | Range/Value | Impact on Synthesis |

|---|---|---|

| Triphenylphosphine:haloalkyl molar ratio | 1:0.9 to 1:1.1 | High conversion efficiency |

| Solvent | Acetonitrile, acetone, ethanol | Solubility and reaction rate |

| Temperature | 80-160°C | Reaction kinetics and side reactions |

| Reaction time | 30-40 hours | Completion of quaternization |

| Catalyst | NaI or KI (optional) | Enhanced halide exchange |

| Purification | Recrystallization | Purity >98% |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.